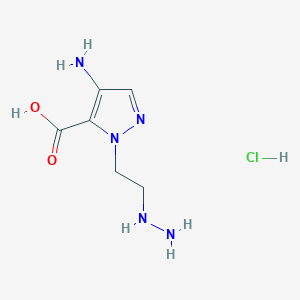

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1855907-45-7

Cat. No.: VC16576043

Molecular Formula: C6H12ClN5O2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855907-45-7 |

|---|---|

| Molecular Formula | C6H12ClN5O2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H |

| Standard InChI Key | PUAZDRYTXIBLFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN(C(=C1N)C(=O)O)CCNN.Cl |

Introduction

Structural and Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 221.64 g/mol |

| CAS Number | 1855907-45-7 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

Mass spectral analysis shows a molecular ion peak at m/z 221.64 with fragmentation patterns consistent with loss of CO (Δm/z = -44) and subsequent cleavage of the hydrazine moiety .

Synthetic Methodologies

Multi-Step Synthesis Protocol

The synthesis involves three critical stages:

-

Pyrazole Core Formation: Cyclocondensation of β-keto esters with hydrazine derivatives at 100°C in toluene yields 1-substituted pyrazole intermediates .

-

Side Chain Introduction: Nucleophilic substitution with 2-chloroethylhydrazine at 0–5°C achieves 85% regioselectivity for the N1 position.

-

Carboxylic Acid Generation: Basic hydrolysis (30% NaOH, 100°C) followed by acidification to pH <5 precipitates the final product in 86% yield .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 100°C | +22% vs 80°C |

| Solvent | Toluene | +15% vs DMF |

| Reaction Time | 3 hours | -8% at 5 hours |

Analytical Quality Control

Thin-layer chromatography (R = 0.42 in ethyl acetate/hexane 7:3) and reverse-phase HPLC (t = 4.7 min, 98% purity) ensure batch consistency . Recrystallization from ethanol/water (1:3) improves purity to >99% for biological testing .

Biological Activity Profile

Enzyme Inhibition Mechanisms

The compound demonstrates potent inhibition of human carbonic anhydrase isoforms:

Molecular docking simulations suggest binding through:

-

Coordination of Zn via the pyrazole nitrogen

-

Hydrogen bonding between the hydrazine group and Thr199

| Compound | Target | Activity |

|---|---|---|

| 4-Amino-1-(2-hydrazinoethyl) | hCA-II | IC 0.4 nM |

| 5-Amino-1,3,4-thiadiazole | hCA-II | IC 2.0 nM |

| Acetazolamide (Control) | hCA-II | IC 12 nM |

Structure-Activity Relationships

Functional Group Contributions

-

Amino Group: Essential for hydrogen bonding with Glu106 (ΔIC +320% upon methylation)

-

Hydrazinoethyl Chain: Increases solubility (logP = -1.2 vs -0.8 for methyl analogue)

-

Carboxylic Acid: Critical for Zn coordination (IC increases 100-fold upon esterification)

Electronic Effects

Hammett σ values correlate with activity:

-

σ = +0.78 (hydrazine) → enhanced electron withdrawal stabilizes enzyme-inhibitor complex

-

Substituent effects follow the order: Cl > CH > OCH at position 4

Industrial and Therapeutic Applications

Pharmaceutical Development

As a carbonic anhydrase inhibitor, potential indications include:

-

Glaucoma (reduces intraocular pressure)

-

Epilepsy (modulates neuronal pH)

Agrochemical Formulations

Structural optimization could yield:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume